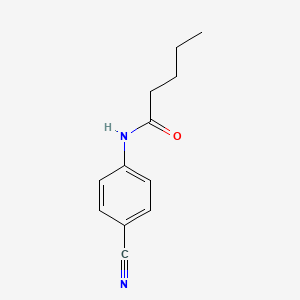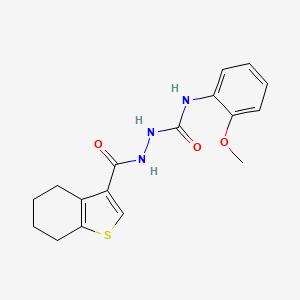
N-(4-cyanophenyl)pentanamide
Vue d'ensemble
Description
N-(4-cyanophenyl)pentanamide is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 202.110613074 g/mol and the complexity rating of the compound is 246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Anthelmintic Properties
N-(4-methoxyphenyl)pentanamide, a derivative of N-(4-cyanophenyl)pentanamide, has shown promise as an anthelmintic agent. It was effective against the nematode Toxocara canis and displayed lower cytotoxicity to human and animal cell lines compared to albendazole. This suggests potential applications in treating infections caused by parasitic helminths (Silva et al., 2022).
2. Anticholinergic Activity
Research on stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide, related to this compound, revealed significant differences in anticholinergic potency among its different forms. This discovery is crucial for developing treatments targeting overactive detrusor syndrome (Oyasu et al., 1994).
3. Pesticide Interactions
The herbicides N-(3,4-dichlorophenyl)-propionamide and N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide, similar in structure to this compound, were found to form an unexpected residue, asymmetric 3,3',4-trichloro-4'-methylazobenzene, when combined. This suggests potential applications in pesticide formulations (Bartha, 1969).
4. Synthesis of Key Intermediates
This compound derivatives have been used in synthesizing key intermediates for drugs like atorvastatin. These intermediates are crucial for developing cholesterol-lowering medications (Zhou Kai, 2010).
5. Biopolymer Applications
Compounds derived from this compound have been used in the synthesis of novel polyurethanes, with potential applicationsin biopolymer engineering. For instance, polymerization of biomass-based diol precursors, which include derivatives of this compound, with various di-isocyanates, has led to the creation of polyurethanes with desirable thermal and mechanical properties. These findings are significant for the development of new biobased polymers (Chalid et al., 2015).
6. Amphiphilic Polymer Synthesis
Amphiphilic polymers, which have both hydrophilic and hydrophobic properties, were synthesized using compounds similar to this compound as initiators. These polymers show potential for applications in drug delivery and other biomedical fields (Winnik et al., 1992).
7. Development of Anticonvulsants
Derivatives of this compound, like DL-Fluorobenzenamides, have been synthesized and shown to exhibit anticonvulsant activity. This highlights their potential in developing new treatments for seizure disorders (Meza-Toledo et al., 2008).
8. Electrochemical Sensors
This compound derivatives have been used in designing electrochemical sensors for in vivo monitoring of hydrogen peroxide in the brain. This is crucial for understanding and potentially treating conditions like Parkinson's disease (Luo et al., 2022).
9. Antiprotozoal Agents
Compounds incorporating dipeptide-sulfonamides, structurally related to this compound, have demonstrated potential as antimalarial and antitrypanosomal agents. This is significant for treating protozoan infections like malaria and trypanosomiasis (Ekoh et al., 2021).
10. Antiprogestin and Antiandrogen Activity
Research on nonsteroidal compounds related to this compound has revealed their dual progestin/antiandrogenic properties. These findings are important for developing new medications targeting specific hormonal receptors (Dukes et al., 2000).
Propriétés
IUPAC Name |
N-(4-cyanophenyl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-3-4-12(15)14-11-7-5-10(9-13)6-8-11/h5-8H,2-4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGDTKXJUWJTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-dimethyl-11-[(2,2,3-trimethyl-3-cyclopenten-1-yl)methyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4814649.png)


![N-[(E)-naphthalen-2-ylmethylideneamino]-2H-tetrazol-5-amine](/img/structure/B4814669.png)
![N-{[4-ethyl-5-({2-[(3-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B4814671.png)
![2-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-9-(TERT-PENTYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4814681.png)
![6-chloro-3-{[4-cyclohexyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2-ol](/img/structure/B4814686.png)
![methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4814695.png)
![4,4,7,8-tetramethyl-2-(3-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4814699.png)
![N-[2-(2,3-dichlorophenoxy)ethyl]-2-methylpropan-2-amine](/img/structure/B4814703.png)
![2-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE](/img/structure/B4814705.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4814707.png)

![2-methyl-3-nitro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4814710.png)
